molecular formula C21H21N5O5S B2443947 2-((7-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 303970-53-8

2-((7-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No. B2443947
CAS RN: 303970-53-8
M. Wt: 455.49
InChI Key: TYNKHKLEJMWZRF-UHFFFAOYSA-N
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Description

2-((7-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N5O5S and its molecular weight is 455.49. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Applications in Medicinal Chemistry : This compound has been synthesized and studied for its potential applications in medicinal chemistry. For example, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives, which are structurally related, has been explored for their potential biological activities (Yang Jing, 2010).

  • Anti-HIV Activity : Derivatives of this compound have been synthesized and evaluated for their potential anti-HIV activity. This includes the study of 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides and their inhibitory activity against HIV in MT‐4 cells (Nawar S. Hamad et al., 2010).

  • Nano Magnetite Catalysis : The role of nano magnetite (Fe3O4) as a catalyst for the synthesis of derivatives of this compound, like N -((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide, has been investigated. This study focused on the efficiency of the catalytic process under different conditions (M. Mokhtary & Mogharab Torabi, 2017).

  • Antagonist Radioligand for A2B Adenosine Receptors : The compound MRE 2029-F20, structurally related to 2-((7-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, has been identified as a selective antagonist ligand of A2B adenosine receptors, useful in pharmacological characterization (P. Baraldi et al., 2004).

  • Anti-Parkinson's Activity : Certain derivatives of this compound have been synthesized and evaluated for their potential anti-Parkinson's activity. This includes the synthesis of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives and their screening for anti-Parkinson's activity using in vitro and in vivo assays (S. Gomathy et al., 2012).

  • Antiproliferative Activities Against Cancer Cell Lines : The compound has been investigated for its antiproliferative activities against various human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. This includes the study of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives (I‐Li Chen et al., 2013).

  • Inhibition of Aminopeptidase N : A related compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, has been identified as a potent inhibitor of aminopeptidase N, indicating potential anti-angiogenic activity (Jiyong Lee et al., 2005).

properties

IUPAC Name

2-[7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S/c1-25-18-17(19(29)24-20(25)30)26(21(23-18)32-11-16(22)28)9-13(27)10-31-15-8-4-6-12-5-2-3-7-14(12)15/h2-8,13,27H,9-11H2,1H3,(H2,22,28)(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNKHKLEJMWZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC(COC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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